

Protocol for Assessing Global Hypomethylation with Cedazuridine Treatment

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Compound of Interest		
Compound Name:	Cedazuridine hydrochloride	
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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedazuridine is a cytidine deaminase inhibitor that is co-administered with the hypomethylating agent decitabine to increase its oral bioavailability.[1] Decitabine, a nucleoside analog, inhibits DNA methyltransferases (DNMTs), leading to a reduction in global DNA methylation, a key epigenetic modification.[1][2] This process of inducing global hypomethylation is critical for the reactivation of tumor suppressor genes and is a therapeutic strategy in myeloid malignancies such as myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML).[1]

This document provides detailed protocols for assessing global DNA hypomethylation following treatment with a combination of Cedazuridine and decitabine. The primary methods covered are the Luminometric Methylation Assay (LUMA) and pyrosequencing of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements, both established surrogates for global methylation status.[4][5][6][7][8]

Mechanism of Action: Cedazuridine and Decitabine

Cedazuridine enhances the therapeutic efficacy of decitabine by preventing its degradation in the gut and liver, thereby increasing its systemic exposure when administered orally.[1][2] Once

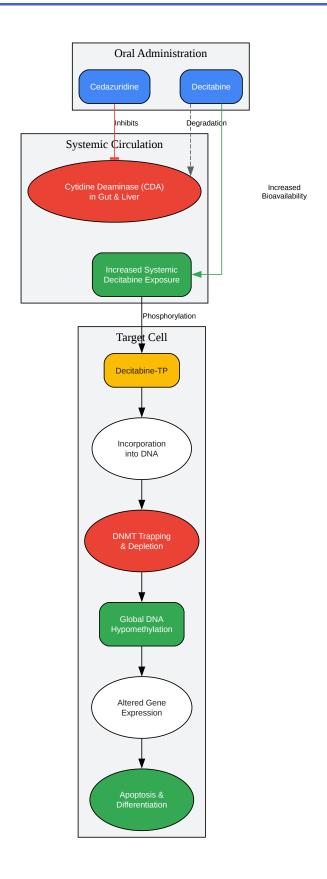


Methodological & Application

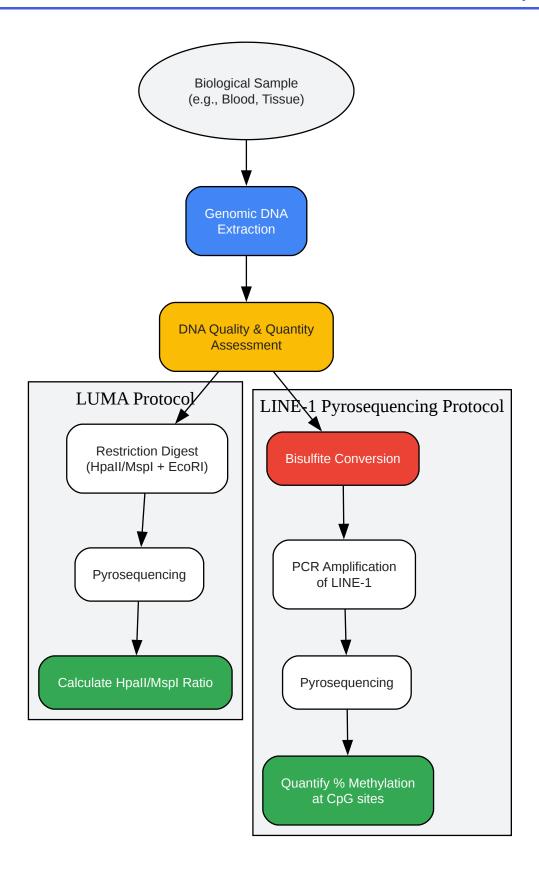
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in the cell, decitabine is phosphorylated to its active form, decitabine triphosphate, which is then incorporated into DNA.[2] This incorporation traps and depletes active DNMTs, leading to a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting global hypomethylation alters gene expression patterns, promoting cellular differentiation and apoptosis in cancer cells.[2][9]









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